molecular formula C30H18BrN3O2 B10881626 4-(Quinoxalin-2-yl)phenyl 2-(4-bromophenyl)quinoline-4-carboxylate

4-(Quinoxalin-2-yl)phenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B10881626
M. Wt: 532.4 g/mol
InChI Key: DCJWNAKRTSJBFV-UHFFFAOYSA-N
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Description

4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoxaline ring, a bromophenyl group, and a quinolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoxaline Derivative: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.

    Coupling Reaction: The final step involves the coupling of the quinoxaline derivative with the bromophenyl group and the quinolinecarboxylate moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The quinoxaline and quinoline moieties are known to interact with DNA and proteins, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.

    Quinolinecarboxylate Derivatives: Compounds like 2-(4-chlorophenyl)-4-quinolinecarboxylate.

Uniqueness

4-(2-Quinoxalinyl)phenyl 2-(4-Bromophenyl)-4-quinolinecarboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H18BrN3O2

Molecular Weight

532.4 g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C30H18BrN3O2/c31-21-13-9-19(10-14-21)28-17-24(23-5-1-2-6-25(23)33-28)30(35)36-22-15-11-20(12-16-22)29-18-32-26-7-3-4-8-27(26)34-29/h1-18H

InChI Key

DCJWNAKRTSJBFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5

Origin of Product

United States

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